molecular formula C16H14ClN3O B1203454 4-chloro-N-(1,2-dimethyl-5-benzimidazolyl)benzamide

4-chloro-N-(1,2-dimethyl-5-benzimidazolyl)benzamide

Cat. No. B1203454
M. Wt: 299.75 g/mol
InChI Key: GNKUAHZWKXWCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(1,2-dimethyl-5-benzimidazolyl)benzamide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

Synthesis and Characterization

4-chloro-N-(1,2-dimethyl-5-benzimidazolyl)benzamide and its derivatives have been synthesized and characterized for various biological applications. For instance, Saeed et al. (2015) synthesized a series of benzamide derivatives for potential applications in medicinal chemistry, emphasizing their ability to bind nucleotide protein targets (Saeed et al., 2015).

Biological Activities

  • Antitubercular Activity: Nimbalkar et al. (2018) reported the synthesis of benzamide derivatives showing promising in vitro antitubercular activity against Mycobacterium tuberculosis, highlighting their non-cytotoxic nature and potential as anti-tubercular drug leads (Nimbalkar et al., 2018).
  • Antimicrobial and Antifungal Effects: Imramovský et al. (2011) evaluated synthesized benzamides for activity against mycobacterial, bacterial, and fungal strains. These compounds exhibited biological activity comparable to or higher than standard drugs (Imramovský et al., 2011).
  • Anticancer Properties: Rasal et al. (2020) synthesized benzimidazole derivatives and evaluated them for in vitro anticancer activity. One compound displayed significant activity against human cancer cell lines (Rasal et al., 2020).

Molecular and Chemical Properties

  • Hydrogen Bonds and Magnetic Materials: Ferrer et al. (2001) studied the role of hydrogen bonds in benzimidazole-based organic magnetic materials, highlighting their contribution to the overall magnetic behavior (Ferrer et al., 2001).
  • Complexation with Transition Metals: Tavman (2003) discussed the synthesis and characterization of bis-benzimidazole metal complexes, suggesting their potential biological activity (Tavman, 2003).

properties

Product Name

4-chloro-N-(1,2-dimethyl-5-benzimidazolyl)benzamide

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

4-chloro-N-(1,2-dimethylbenzimidazol-5-yl)benzamide

InChI

InChI=1S/C16H14ClN3O/c1-10-18-14-9-13(7-8-15(14)20(10)2)19-16(21)11-3-5-12(17)6-4-11/h3-9H,1-2H3,(H,19,21)

InChI Key

GNKUAHZWKXWCJQ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl

solubility

1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(1,2-dimethyl-5-benzimidazolyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(1,2-dimethyl-5-benzimidazolyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(1,2-dimethyl-5-benzimidazolyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(1,2-dimethyl-5-benzimidazolyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(1,2-dimethyl-5-benzimidazolyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(1,2-dimethyl-5-benzimidazolyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.